2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide is a synthetic compound that has been used in scientific research for its potential therapeutic effects. This compound belongs to the class of amides and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation or cancer progression.
Biochemical and Physiological Effects:
2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide in lab experiments is its potential therapeutic effects in various diseases. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on 2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective therapeutic agents based on this compound. Another direction is to study its potential use as a drug delivery system, particularly for the treatment of neurological disorders. Finally, more research is needed to evaluate its safety and efficacy in clinical trials.
Conclusion:
2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. Its anti-inflammatory and anti-cancer properties, as well as its ability to cross the blood-brain barrier, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide involves the reaction of 2-chloroacetamide with 1-ethoxycyclopentene in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of the product is typically around 50%.
Scientific Research Applications
2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. In addition, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(5-3-4-6-10)8-12-9(13)7-11/h2-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQQAPSFFJDSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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